

Application Note: Analytical Detection of Leucrose by HPLC-RID

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Compound of Interest		
Compound Name:	Leucrose	
Cat. No.:	B8805515	Get Quote

Introduction

Leucrose is a disaccharide and an isomer of sucrose, composed of glucose and fructose linked by an α -1,5 glycosidic bond. It is used in the food industry as a non-cariogenic sugar substitute. Accurate and reliable quantification of **Leucrose** in various matrices is crucial for quality control, formulation development, and research purposes. High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index Detector (RID) is a robust and widely used technique for the analysis of sugars that lack a UV chromophore, such as **Leucrose**. This application note details a method for the determination of **Leucrose** using HPLC-RID.

Principle of Detection

The Refractive Index Detector measures the difference in the refractive index of the mobile phase and the eluent containing the analyte. As the analyte (**Leucrose**) elutes from the column, it causes a change in the refractive index of the mobile phase, which is detected and translated into a chromatographic peak. The peak area is proportional to the concentration of the analyte.

Experimental Protocol

This protocol provides a general procedure for the analysis of **Leucrose**. Method optimization and validation are recommended for specific sample matrices.

1. Instrumentation and Materials



- HPLC System: A system equipped with a quaternary or isocratic pump, autosampler, column oven, and a Refractive Index Detector (RID).
- Column: A carbohydrate analysis column, such as an amino-functionalized silica column (e.g., 4.6 x 250 mm, 5 μm).[1][2]
- Reagents:
 - Leucrose standard (≥98.0% purity)
 - Acetonitrile (HPLC grade)
 - Ultrapure water (18.2 MΩ-cm resistivity)[2]
- Glassware and Supplies: Volumetric flasks, autosampler vials, syringes, and 0.45 μm membrane filters.
- 2. Preparation of Mobile Phase and Standards
- Mobile Phase: Prepare a mixture of Acetonitrile and Ultrapure Water (75:25 v/v).[1][3] Degas
 the mobile phase before use.
- Standard Stock Solution (10 mg/mL): Accurately weigh 100 mg of Leucrose standard and dissolve it in 10 mL of ultrapure water in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ultrapure water to achieve concentrations in the desired working range (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 mg/mL).
- 3. Sample Preparation
- Liquid Samples: For clear liquid samples, filter through a 0.45 μm membrane filter before injection. If necessary, dilute the sample with ultrapure water to bring the Leucrose concentration within the calibration range.
- Solid Samples: Accurately weigh a known amount of the homogenized sample. Extract the sugars with a known volume of ultrapure water, potentially using sonication or heating to aid



dissolution. Centrifuge the extract to pellet insoluble material and filter the supernatant through a 0.45 µm membrane filter.

4. HPLC-RID System Parameters

The following are typical starting conditions. Optimization may be required.

Parameter	Setting
Column	Amino Column (4.6 x 250 mm, 5 μm)
Mobile Phase	Acetonitrile:Water (75:25, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Column Temperature	35 °C
RID Temperature	35 °C
Run Time	20 minutes

5. Method Validation

For routine analysis, the method should be validated according to ICH guidelines or internal SOPs. Key validation parameters include:

- Linearity: Analyze the working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
- Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing a standard solution multiple times. The relative standard deviation (RSD) should be ≤ 2%.
- Accuracy: Perform a recovery study by spiking a sample matrix with a known amount of
 Leucrose at different concentration levels (e.g., 80%, 100%, 120% of the expected sample
 concentration). The recovery should be within 95-105%.



• Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Data Presentation

Table 1: Typical Chromatographic Parameters for Sugar Analysis

Parameter	Value	Refere
Column	Amino Column (4.6 x 250 mm, 5 μm)	
Mobile Phase	Acetonitrile:Water (75:25 v/v)	_
Flow Rate	0.9 - 1.2 mL/min	
Column Temperature	35 °C	_
Detector	Refractive Index Detector (RID)	_
Injection Volume	10 μL	_

Table 2: Representative Method Validation Data for a Sugar Analyte (e.g., Sucrose) by HPLC-RID

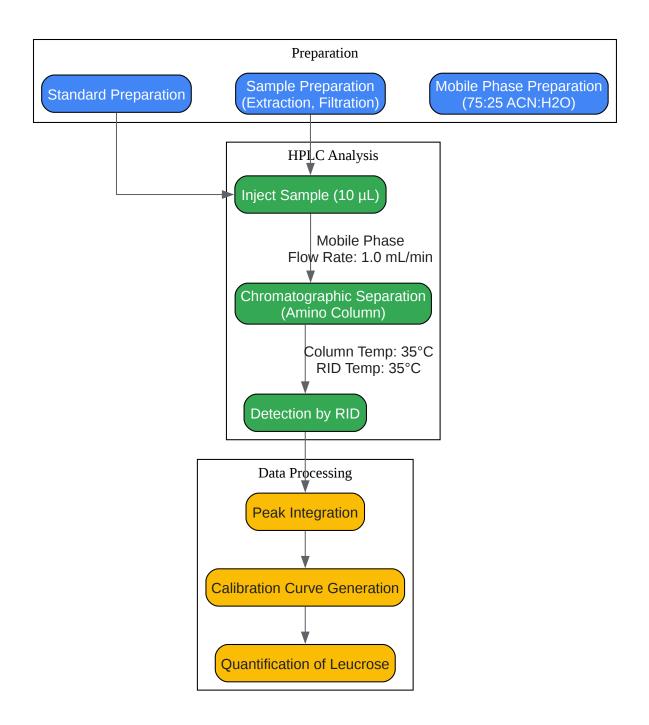
Validation Parameter	Result	Reference
Linearity Range	0.05 - 10.0 mg/mL	
Correlation Coefficient (r²)	≥ 0.999	-
Precision (%RSD)	< 2.0%	_
Accuracy (% Recovery)	96.78 - 108.88%	_
Limit of Detection (LOD)	~0.01 mg/mL (Analyte Dependent)	
Limit of Quantification (LOQ)	~0.03 mg/mL (Analyte Dependent)	



Note: The LOD and LOQ values are highly dependent on the specific analyte and instrument conditions. The provided values are illustrative based on similar sugar analyses.

Visualizations

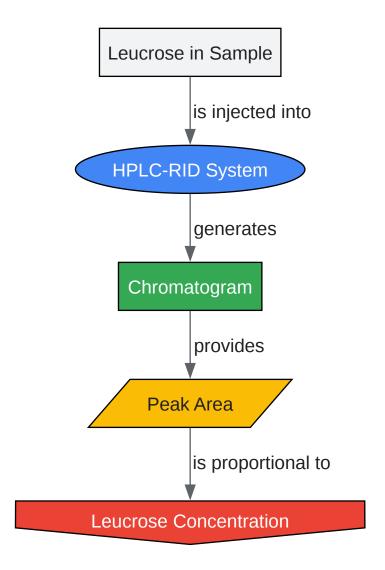




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Caption: Experimental workflow for **Leucrose** analysis by HPLC-RID.





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Caption: Logical relationship from sample to concentration determination.

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